molecular formula C11H13F2NO B13022932 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B13022932
M. Wt: 213.22 g/mol
InChI Key: KMAMAFGEEHVRDG-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C11H13F2NO. It is characterized by the presence of a tetrahydropyran ring substituted with a 3,4-difluorophenyl group and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 3,4-difluorobenzaldehyde with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the difluorophenyl group and the amine functionality allows it to form specific interactions with biological targets, influencing their activity and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol
  • 4-Aminotetrahydropyran
  • 4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Uniqueness

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine is unique due to the specific positioning of the difluorophenyl group and the amine functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4-(3,4-difluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13F2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2

InChI Key

KMAMAFGEEHVRDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC(=C(C=C2)F)F)N

Origin of Product

United States

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